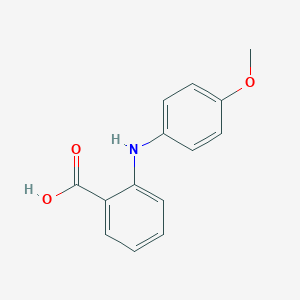

2-((4-Methoxyphenyl)amino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-11-8-6-10(7-9-11)15-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTGWRVCPVLSPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159203 | |

| Record name | Anthranilic acid, N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13501-67-2 | |

| Record name | N-(4-Methoxyphenyl)anthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13501-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013501672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-methoxyphenyl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-((4-Methoxyphenyl)amino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-((4-Methoxyphenyl)amino)benzoic acid, also known as N-(4-methoxyphenyl)anthranilic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a derivative of anthranilic acid, belonging to the class of N-aryl anthranilic acids. This class of compounds is of significant interest in medicinal chemistry due to their structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₃ | - |

| Molecular Weight | 243.26 g/mol | - |

| Appearance | Solid | [1] |

| Melting Point | 183-184 °C | [2] |

| Boiling Point | 417.4 °C at 760 mmHg (Predicted) | - |

| Solubility | Soluble in ethanol.[3] | - |

| CAS Number | 19036-63-6 | - |

Table 2: Computed Properties

| Property | Value | Source |

| XLogP3 | 3.2 | - |

| Hydrogen Bond Donor Count | 2 | - |

| Hydrogen Bond Acceptor Count | 4 | - |

| Rotatable Bond Count | 3 | - |

| Exact Mass | 243.089543 g/mol | - |

| Monoisotopic Mass | 243.089543 g/mol | - |

| Topological Polar Surface Area | 58.6 Ų | - |

| Heavy Atom Count | 18 | - |

Experimental Protocols

The primary method for the synthesis of N-aryl anthranilic acids, including this compound, is the Ullmann condensation.[1][4] This reaction involves the copper-catalyzed coupling of an aryl amine with an aryl halide.

Experimental Protocol:

A mixture of 80 g of 2-chlorobenzoic acid, 80 g of 4-anisidine (p-methoxyaniline), 80 g of anhydrous potassium carbonate, and 4 g of activated copper powder in 800 ml of amyl alcohol is heated under reflux with efficient stirring for four hours.[2] Following the reflux, the amyl alcohol is removed by steam distillation. The remaining aqueous solution is filtered and then neutralized by the addition of a 1:1 solution of concentrated hydrochloric acid and water. The resulting solid precipitate is collected by filtration.[2]

The crude product obtained from the synthesis can be purified by recrystallization.

Experimental Protocol:

The crude solid of this compound is dissolved in a minimal amount of hot isopropyl alcohol.[2] The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by vacuum filtration and dried. For N-aryl anthranilic acids in general, recrystallization from ethanol (95%) is also a common and effective purification method.[1][3]

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 3: Spectral Data

| Technique | Key Features and Observations |

| ¹H NMR | The proton NMR spectrum of N-phenylanthranilic acid in DMSO-d₆ shows characteristic signals for the aromatic protons, a broad singlet for the NH proton around 9.3 ppm, and a signal for the carboxylic acid proton. For the 4-methoxy derivative, a singlet for the methoxy group protons would be expected around 3.7-3.8 ppm.[5][6] |

| ¹³C NMR | The ¹³C NMR spectrum of N-phenylanthranilic acid derivatives shows signals for the carboxylic acid carbonyl carbon around 174 ppm. The aromatic carbons resonate in the range of 114-149 ppm. The methoxy carbon in the 4-methoxy derivative would typically appear around 55 ppm.[5] |

| FT-IR | The FT-IR spectrum of N-aryl anthranilic acids displays characteristic absorption bands. A broad band for the O-H stretch of the carboxylic acid is observed in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid appears around 1660-1672 cm⁻¹. The N-H stretching vibration is typically seen as a broad signal around 1805-1811 cm⁻¹. Aromatic C-H stretching is observed around 3041-3045 cm⁻¹, and C=C stretching in the aromatic rings appears as multiple bands in the 1400-1600 cm⁻¹ region.[5][7][8] |

| Mass Spectrometry | The mass spectrum of N-phenylanthranilic acid shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for benzoic acid derivatives involve the loss of the carboxylic acid group or fragments from the aromatic rings.[9] |

Biological Activity and Signaling Pathways

N-aryl anthranilic acids are a well-established class of compounds with significant anti-inflammatory properties.[10] Their mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory cascade.[11][12][13]

The anti-inflammatory effects of N-aryl anthranilic acid derivatives are believed to be mediated through the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, thereby alleviating inflammation, pain, and fever.[11][14] Some derivatives have shown selective inhibition of COX-2, which is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[12][13]

The following diagram illustrates the proposed mechanism of action for this compound as a COX inhibitor, leading to the reduction of inflammation.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. asianpubs.org [asianpubs.org]

- 6. N-Phenylanthranilic acid(91-40-7) 1H NMR [m.chemicalbook.com]

- 7. Anthranilic acid(118-92-3) IR Spectrum [chemicalbook.com]

- 8. N-Phenylanthranilic acid(91-40-7) IR Spectrum [m.chemicalbook.com]

- 9. massbank.eu [massbank.eu]

- 10. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of N-(4-methoxyphenyl)anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(4-methoxyphenyl)anthranilic acid. The document details its chemical identity, summarizes key quantitative data, and presents detailed experimental protocols for the determination of its fundamental properties. Furthermore, it explores its biological context as a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and visualizes the relevant biological signaling pathway.

Compound Identification and Core Properties

N-(4-methoxyphenyl)anthranilic acid, also known by its IUPAC name 2-((4-methoxyphenyl)amino)benzoic acid, is an aromatic compound belonging to the aminobenzoic acid family. Structurally, it is a derivative of anthranilic acid featuring a 4-methoxyphenyl group attached to the amino nitrogen. This structure places it within the fenamate class of compounds, which are known for their pharmacological activities.

Data Summary

The quantitative physicochemical properties of N-(4-methoxyphenyl)anthranilic acid are summarized in the table below for quick reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-methoxyanilino)benzoic acid | [1] |

| Synonyms | N-p-Anisylanthranilic acid, 2-(p-anisidino)benzoic acid | [1][2] |

| CAS Number | 13501-67-2 | [1][3] |

| Chemical Formula | C₁₄H₁₃NO₃ | [1][4] |

| Molecular Weight | 243.26 g/mol | [1][4] |

| Melting Point | 183-184 °C | [5] |

| Calculated logP | 4.3 (XLogP3) | [1] |

| pKa | Not experimentally determined in cited literature. | |

| Aqueous Solubility | Not experimentally determined in cited literature. |

Experimental Protocols for Property Determination

This section provides detailed methodologies for determining the key physicochemical properties of N-(4-methoxyphenyl)anthranilic acid, including melting point, aqueous solubility, and pKa.

Melting Point Determination via Thiele Tube Method

The melting point is a critical indicator of a substance's purity. A sharp melting range of 1-2°C typically signifies a pure compound.[6] The Thiele tube method provides an effective means for this determination by ensuring uniform heating of the sample through convection currents in a heating oil.[7]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry N-(4-methoxyphenyl)anthranilic acid is packed into a capillary tube (sealed at one end) to a height of 2-3 mm. The tube is tapped gently to ensure dense packing.[8]

-

Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is inserted into a Thiele tube containing a high-boiling point liquid (e.g., silicone or mineral oil) so that the sample is submerged.[6]

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner.[8] The design of the tube facilitates the circulation of the oil, providing a uniform temperature distribution.[6]

-

Observation and Measurement: The temperature is monitored closely. The first temperature is recorded when the first drop of liquid appears. The second temperature is recorded when the entire sample has completely melted into a clear liquid.[8] This range is reported as the melting point.

Aqueous Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves creating a saturated solution of the compound at a constant temperature and then measuring its concentration.[9][10]

Methodology:

-

Preparation of Saturated Solution: An excess amount of N-(4-methoxyphenyl)anthranilic acid is added to a flask containing a specific volume of the aqueous solvent (e.g., phosphate-buffered saline, pH 7.4).[11][12]

-

Equilibration: The flask is sealed and placed in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C).[12] The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[11]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution. This is typically achieved by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve is used for accurate quantification.[10]

pKa Determination via Potentiometric Titration

Potentiometric titration is a highly precise and common method for determining the pKa of ionizable compounds.[13][14] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[15]

Methodology:

-

Sample Preparation: A precise amount of N-(4-methoxyphenyl)anthranilic acid is dissolved in a suitable solvent (often a co-solvent system like water-methanol for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[15][16] The ionic strength of the solution is kept constant by adding a neutral salt like KCl.[15]

-

Titration Setup: The solution is placed in a jacketed vessel to maintain a constant temperature, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.[16]

-

Titration Process: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acidic solution in small, precise increments using a burette.[16] After each addition, the solution is allowed to stabilize, and the pH is recorded.[15]

-

Data Analysis: The recorded pH values are plotted against the volume of titrant added. The pKa is determined from the resulting titration curve. It corresponds to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[14] This point is often identified as the inflection point on the curve.[15]

Biological Activity and Signaling Pathway

N-(4-methoxyphenyl)anthranilic acid belongs to the fenamate class of NSAIDs.[17][18] The primary mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[17][19]

There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[17]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate inflammatory responses.[17][20]

By inhibiting COX-1 and COX-2, fenamates like N-(4-methoxyphenyl)anthranilic acid block the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for all other prostanoids.[21] This reduction in prostaglandin production leads to the anti-inflammatory and analgesic effects characteristic of NSAIDs.[18]

References

- 1. 2-[(4-Methoxyphenyl)amino]benzoic acid | C14H13NO3 | CID 202918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 2-(4-methoxyanilino)benzoic acid13501-67-2,Purity96%_Tetrahedron Scientific Inc [molbase.com]

- 4. Anthranilic acid, N-(3-methoxyphenyl)- | C14H13NO3 | CID 119702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. flinnsci.com [flinnsci.com]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. enamine.net [enamine.net]

- 10. bioassaysys.com [bioassaysys.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. What is the mechanism of Ufenamate? [synapse.patsnap.com]

- 18. Mefenamic acid - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-((4-Methoxyphenyl)amino)benzoic Acid: Structural Information and Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and synthesis of 2-((4-Methoxyphenyl)amino)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document also explores its key positional isomers, offering a comparative analysis to aid in research and development.

Core Structural Information

This compound, also known as N-(4-methoxyphenyl)anthranilic acid, is an aromatic compound featuring a benzoic acid moiety linked to a methoxy-substituted aniline group via a secondary amine bridge. This structure imparts a unique combination of acidic and basic functionalities, as well as a defined three-dimensional shape that is crucial for its chemical and biological activities.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 13501-67-2[1] |

| Molecular Formula | C₁₄H₁₃NO₃[1] |

| Molecular Weight | 243.26 g/mol [1] |

| Canonical SMILES | COC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O |

| InChI Key | AOTGWRVCPVLSPA-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound and its isomers are critical for their handling, formulation, and biological interactions. The following table summarizes key properties.

| Property | This compound | 3-((4-Methoxyphenyl)amino)benzoic acid | 4-((4-Methoxyphenyl)amino)benzoic acid |

| Molecular Formula | C₁₄H₁₃NO₃ | C₁₄H₁₃NO₃[2] | C₁₄H₁₂O₃ |

| Molecular Weight ( g/mol ) | 243.26[1] | 243.26[2] | 228.24 |

| Melting Point (°C) | 207[3] | Not available | 253-256[4] |

| Boiling Point (°C) | 417.4 at 760 mmHg[3] | Not available | Not available |

| Solubility | Slightly soluble in water | Not available | Not available |

| pKa | Not available | Not available | Not available |

| LogP | 3.21[3] | 3.6[2] | Not available |

Isomeric Forms

The positional isomers of this compound are of significant interest as they allow for the exploration of structure-activity relationships. The location of the amino-benzoic acid linkage dramatically influences the molecule's overall geometry and electronic properties.

Isomer Structures

Below are the chemical structures of the 2-, 3-, and 4-isomers.

Figure 1: Isomers of (4-Methoxyphenyl)aminobenzoic acid

A diagram showing the core molecule and its positional isomers.

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

This protocol describes a classic and reliable method for the synthesis of N-aryl anthranilic acids.

Reaction Scheme:

References

Synthesis of 2-((4-Methoxyphenyl)amino)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-((4-methoxyphenyl)amino)benzoic acid and its derivatives, compounds of significant interest in medicinal chemistry, particularly as analogues of non-steroidal anti-inflammatory drugs (NSAIDs). This document details the core synthetic methodologies, presents quantitative data in structured tables, provides explicit experimental protocols, and visualizes key processes through diagrams.

Introduction

This compound, also known as N-(4-methoxyphenyl)anthranilic acid, is a key scaffold in the development of various therapeutic agents. Its derivatives are structurally related to fenamic acids, a class of NSAIDs known for their analgesic and anti-inflammatory properties. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators of the inflammatory cascade. The synthesis of a diverse library of these derivatives is essential for structure-activity relationship (SAR) studies and the discovery of novel drug candidates with improved efficacy and safety profiles.

The two predominant methods for the synthesis of N-aryl anthranilic acids are the Ullmann condensation and the Buchwald-Hartwig amination. This guide will explore both methodologies in detail.

Synthetic Methodologies

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen bonds. It typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures.

Reaction Scheme:

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation in organic synthesis. It offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation.

Reaction Scheme:

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of this compound and its derivatives via the Ullmann condensation and Buchwald-Hartwig amination.

Table 1: Ullmann Condensation of Substituted 2-Chlorobenzoic Acids with Anilines [1][2]

| Entry | Substituted Aniline | Product | Reaction Conditions | Yield (%) | M.p. (°C) |

| 1 | Aniline | N-phenylanthranilic acid | Cu, K2CO3, Microwave (1.5 min, 150W) | 98 | 184 |

| 2 | p-Anisidine | This compound | Cu, K2CO3, Microwave (2.5 min, 135W) | 90 | 175-176 |

| 3 | 2,3-Dimethylaniline | Mefenamic acid | Cu, K2CO3, Microwave (2.25 min, 140W) | 92 | 187-188 |

| 4 | m-Nitroaniline | 2-((3-Nitrophenyl)amino)benzoic acid | Cu, K2CO3, Microwave (1.33 min, 150W) | 86 | 220-221 |

| 5 | o-Toluidine | 2-((2-Methylphenyl)amino)benzoic acid | CuO, K2CO3, Reflux (6-8 h) | 78 | 185 |

| 6 | m-Toluidine | 2-((3-Methylphenyl)amino)benzoic acid | CuO, K2CO3, Reflux (6-8 h) | 75 | 178 |

Table 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Benzoic Acid Derivatives [3]

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Methyl 4-bromo-2-methylbenzoate | 4-Methylaniline | Pd(OAc)2 / BINAP | NaOtBu | Toluene | 100 | 85 (ester) |

| 2 | 2-Bromobenzoic acid | Aniline | Pd2(dba)3 / XPhos | K3PO4 | Dioxane | 100 | 92 |

| 3 | Methyl 2-iodoterephthalate | Aniline | XPhos-Pd-G2 | K3PO4 | Toluene/DMF | 100 | 94 (ester) |

Table 3: Spectral Data for Selected 2-((Aryl)amino)benzoic Acid Derivatives [1][2][4]

| Compound | IR (KBr, cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) |

| N-phenylanthranilic acid | 3280-3110 (N-H), 3300-2600 (O-H), 1710-1678 (C=O) | 9.639 (s, 1H, -COOH), 7.961 (s, 1H, N-H), 6.692-7.353 (m, 9H, Ar-H) |

| This compound | - | 7.86 (dd, 1H), 7.63 (d, 1H), 7.52 (dd, 1H), 6.85 (d, 1H), 6.70 (d, 1H), 6.52 (dd, 1H), 6.45 (t, 1H), 6.28 (dd, 1H), 3.60 (s, 3H, OCH₃) |

| Mefenamic acid | - | 7.95 (dd, 1H), 7.58 (d, 1H), 7.53 (dd, 1H), 7.25 (s, 1H), 7.11 (dd, 1H), 6.65 (t, 1H), 6.33 (dd, 1H), 2.3 (s, 3H, CH₃), 1.8 (s, 3H, CH₃) |

Experimental Protocols

General Protocol for Ullmann Condensation (Microwave Irradiation)[1]

A mixture of the respective 2-chlorobenzoic acid (0.01 mol), the appropriate aniline (0.02 mol), anhydrous potassium carbonate (0.005 mol), and anhydrous copper sulfate (catalyst) is prepared. The mixture is irradiated in a domestic microwave oven at a specified power and time (see Table 1). After completion of the reaction (monitored by TLC), the product is purified.

General Protocol for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, the aryl halide (1.0 equiv), amine (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (e.g., XPhos, 1.5-7.5 mol%), and base (e.g., K₃PO₄ or NaOtBu, 1.4-2.0 equiv) are combined in an anhydrous solvent (e.g., toluene or dioxane). The reaction mixture is heated at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.

Cyclooxygenase (COX) Inhibition Assay Protocol[5]

-

Preparation of Reaction Mixture: In an Eppendorf tube, combine 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.

-

Enzyme Addition: Add 20 µL of Tris-HCl buffer containing either COX-1 or COX-2 enzyme and incubate at room temperature for 2 minutes.

-

Inhibitor Addition: Add 2 µL of the test compound (dissolved in DMSO) to the enzyme solution and pre-incubate at 37 °C for 10 minutes.

-

Initiation of Reaction: Initiate the reaction by adding a solution of arachidonic acid.

-

Analysis: The formation of prostaglandin E2 (PGE₂) is quantified using a suitable method, such as liquid chromatography-tandem mass spectrometry (LC-MS-MS), to determine the inhibitory activity of the compound.

Visualizations

Synthetic Pathways

Caption: Ullmann Condensation Pathway.

Caption: Buchwald-Hartwig Amination Pathway.

Experimental Workflow

Caption: General Experimental Workflow.

Signaling Pathway: COX Inhibition

Caption: COX Inhibition Signaling Pathway.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound derivatives, highlighting the Ullmann condensation and Buchwald-Hartwig amination as key synthetic strategies. The provided data tables, experimental protocols, and diagrams offer a valuable resource for researchers in the field of medicinal chemistry and drug development. The continued exploration of these synthetic routes will undoubtedly lead to the discovery of novel and more effective therapeutic agents.

References

The Biological Versatility of 2-((4-methoxyphenyl)amino)benzoic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-((4-methoxyphenyl)amino)benzoic acid, a core structure related to N-phenylanthranilic acid, have emerged as a promising class of compounds with a wide spectrum of biological activities. These synthetic analogs have attracted considerable interest in medicinal chemistry due to their potential therapeutic applications, ranging from anti-inflammatory and analgesic to anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the reported biological activities of these compounds, presenting quantitative data, detailed experimental methodologies, and insights into their potential mechanisms of action through signaling pathway diagrams.

Data Presentation: A Quantitative Overview of Biological Activities

The biological evaluation of various this compound analogs has yielded a wealth of quantitative data, demonstrating their potency in different assays. The following tables summarize these findings, categorized by biological activity for ease of comparison.

Table 1: Cytotoxic and Kinase Inhibitory Activity

| Compound/Analog | Target/Cell Line | Assay | Activity (IC₅₀) | Reference |

| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid analog 7c | CSNK2A | NanoBRET | 110 nM | [1][2] |

| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid analog 6c | CSNK2A | NanoBRET | 30 nM | [1] |

| 2-(4'-Nitrophenylsulfonamido)benzoic acid | MOLT-3 cells | MTT Assay | High cytotoxicity (exact IC₅₀ not provided) | [3] |

| 2-(4'-Chlorophenylsulfonamido)benzoic acid | MOLT-3 cells | MTT Assay | Selective cytotoxic effect (exact IC₅₀ not provided) | [3] |

| 2-(4'-Methylphenylsulfonamido)benzoic acid | MOLT-3 cells | MTT Assay | Selective cytotoxic effect (exact IC₅₀ not provided) | [3] |

Table 2: Anti-inflammatory and Analgesic Activity

| Compound/Analog | Assay | Model | Activity | Reference |

| Mefenamic Acid Analogs | Writhing Test | Acetic acid-induced | Significant reduction in writhing | [4] |

| Mefenamic Acid Analogs | Carrageenan-induced paw edema | Rat | Significant anti-inflammatory activity | [3] |

| N-phenylanthranilic acid derivatives | Hot Plate Test | Mouse | Increased pain threshold | [5] |

| Flufenamic acid-based sulfonohydrazide and acetamide derivatives | COX-1/COX-2 Inhibition | In vitro | IC₅₀ values in the range of 5.0 - 26 µM | [6] |

Table 3: Antifungal and Antioxidant Activity

| Compound/Analog | Target/Assay | Activity | Reference |

| 2-(4'-Substituted benzenesulfonamido)benzoic acids | Candida albicans | Antifungal Assay | 25-50% inhibition at 4 μg/mL |

| 2-(4'-Methoxyphenylsulfonamido) benzoic acid | SOD Activity | NBT Inhibition | 15.7% inhibition at 300 μg/mL |

| 2-(4'-Chlorophenylsulfonamido) benzoic acid | SOD Activity | NBT Inhibition | 6.1% inhibition at 300 μg/mL |

| Various N-phenylanthranilic acid analogs | DPPH Radical Scavenging | In vitro | Varied antioxidant capacity |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound analogs. These protocols are intended as a guide and may require optimization for specific compounds and experimental conditions.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Workflow:

MTT Assay Workflow

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7][8]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24 to 72 hours.[7][9]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[9][10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2] Cell viability is expressed as a percentage of the control (untreated cells).

Kinase Inhibition: In Vitro Kinase Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Workflow:

In Vitro Kinase Assay Workflow

Procedure (Example: CSNK2A NanoBRET Assay):

-

Cell Transfection: Co-transfect HEK293T cells with CSNK2A-NanoLuc fusion vector and a kinase substrate tracer.

-

Compound Treatment: Add serially diluted test compounds to the transfected cells in a 96-well plate.

-

BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer. A decrease in the BRET signal indicates inhibition of the kinase.[1]

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of compounds on COX-1 and COX-2 enzymes.

Procedure:

-

Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2.

-

Compound Incubation: Incubate the enzymes with various concentrations of the test compounds.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Product Detection: Measure the production of prostaglandins (e.g., PGE₂) using an enzyme immunoassay (EIA) kit.[11][12]

Analgesic Activity: Hot Plate Test

This in vivo test assesses the central analgesic activity of a compound.

Procedure:

-

Animal Acclimatization: Acclimatize mice to the testing environment.

-

Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking or jumping). A cut-off time is set to prevent tissue damage.[5][13]

-

Compound Administration: Administer the test compound to the mice, typically via oral or intraperitoneal injection.

-

Post-treatment Measurement: At various time points after administration, place the mice back on the hot plate and measure the reaction latency. An increase in latency indicates an analgesic effect.[5][13]

Antifungal Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).[14][15]

-

Inoculum Preparation: Prepare a standardized fungal inoculum.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.[14][15]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Procedure:

-

Sample Preparation: Prepare solutions of the test compounds at various concentrations.

-

Reaction Mixture: Add the test compound solution to a solution of DPPH in methanol.[16][17]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[17]

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The percentage of radical scavenging activity is calculated relative to a control.[18][16]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound analogs can be attributed to their interaction with various cellular signaling pathways. While the precise mechanisms for many analogs are still under investigation, several key pathways have been implicated.

Anticancer Activity: Targeting Kinase Signaling

Several analogs have demonstrated potent kinase inhibitory activity, particularly against Casein Kinase 2 (CSNK2A), a serine/threonine kinase implicated in cell growth, proliferation, and apoptosis.[1][2] Inhibition of CSNK2A can disrupt downstream signaling cascades that promote cancer cell survival.

Hypothesized Anticancer Signaling Pathway

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these analogs are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent inflammatory mediators. Some N-phenylanthranilic acid derivatives have also been shown to uncouple oxidative phosphorylation in mitochondria, which may contribute to their anti-inflammatory properties.[7]

References

- 1. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory properties of N-phenylanthranilic acid derivatives in relation to uncoupling of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. benchchem.com [benchchem.com]

- 10. japsonline.com [japsonline.com]

- 11. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. ijpsr.com [ijpsr.com]

- 17. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 18. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2-((4-Methoxyphenyl)amino)benzoic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-((4-Methoxyphenyl)amino)benzoic acid, also known as N-(4-methoxyphenyl)anthranilic acid, is a member of the N-aryl anthranilic acid class of compounds. This class, often referred to as "fenamates," is notable for its anti-inflammatory properties, with several derivatives developed as non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a detailed review of the available literature on this compound, covering its chemical properties, synthesis, and the established biological context of its parent class. While direct biological studies on this specific derivative are limited, this paper extrapolates its probable mechanism of action based on the well-understood pharmacology of N-aryl anthranilic acids, focusing on the inhibition of cyclooxygenase (COX) enzymes and the corresponding signaling pathways. Detailed experimental protocols for its synthesis and for a representative biological assay are provided to facilitate further research and drug development efforts.

Introduction and History

N-aryl anthranilic acids emerged from early research efforts to develop non-narcotic analgesics. This chemical family includes well-known NSAIDs such as mefenamic acid and flufenamic acid. The core structure, consisting of a substituted aniline linked to a benzoic acid moiety, proved to be a privileged scaffold for anti-inflammatory activity. The mechanism of action for this class is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.

While the broader class of N-aryl anthranilic acids has been extensively studied since the mid-20th century, the specific history of this compound is not well-documented in dedicated publications. It is primarily recognized as a chemical intermediate and a subject of synthetic methodology studies. Its synthesis is a classic example of the Ullmann condensation, a copper-catalyzed N-arylation reaction. The presence of the 4-methoxy substituent on the phenyl ring is a common feature in medicinal chemistry, often introduced to modulate metabolic stability and receptor binding affinity.

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | N-(4-Methoxyphenyl)anthranilic acid, 2-(4-Methoxyanilino)benzoic acid | [1][2] |

| CAS Number | 13501-67-2 | [1] |

| Molecular Formula | C₁₄H₁₃NO₃ | [1] |

| Molecular Weight | 243.26 g/mol | [1] |

| Melting Point | 183-184 °C | [3] |

| XLogP3 | 4.3 | [1] |

Synthesis and Characterization

The most common and well-documented method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl amine (4-anisidine) with an aryl halide (2-chlorobenzoic acid).

Experimental Protocol: Ullmann Condensation

This protocol is adapted from a published synthetic procedure.[3]

Materials:

-

2-chlorobenzoic acid (80 g)

-

4-anisidine (p-methoxyaniline) (80 g)

-

Anhydrous potassium carbonate (80 g)

-

Activated copper powder (4 g)

-

Amyl alcohol (800 ml)

-

Concentrated hydrochloric acid

-

Isopropyl alcohol (for recrystallization)

Procedure:

-

A mixture of 2-chlorobenzoic acid, 4-anisidine, potassium carbonate, and activated copper powder is prepared in amyl alcohol in a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer.

-

The mixture is heated to reflux and maintained at this temperature with efficient stirring for four hours.

-

After the reaction is complete, the amyl alcohol is removed by steam distillation.

-

The remaining aqueous phase is filtered to remove the copper catalyst and any insoluble byproducts.

-

The filtrate is neutralized by the dropwise addition of a 1:1 solution of concentrated hydrochloric acid and water until precipitation of the product is complete.

-

The resulting solid is collected by filtration.

-

The crude product is purified by recrystallization from isopropyl alcohol to yield N-(4-methoxyphenyl)anthranilic acid.

Workflow Diagram:

Caption: Ullmann condensation workflow for synthesis.

Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a singlet for the methoxy group (around 3.8 ppm), a series of multiplets in the aromatic region (approx. 6.8-8.1 ppm) corresponding to the protons on both benzene rings, and a broad singlet for the amine proton (NH), which may be shifted downfield (e.g., >9.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show characteristic peaks for the carboxylic acid carbon (~170-174 ppm), the methoxy carbon (~55 ppm), and a series of signals in the aromatic region for the twelve aromatic carbons.

-

IR (Infrared) Spectroscopy: Key absorption bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1670-1710 cm⁻¹), an N-H stretch from the secondary amine (around 3300-3400 cm⁻¹), and C-O stretches from the ether group (around 1250 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 243.26.

Biological Activity and Mechanism of Action

No direct biological studies or quantitative data for this compound have been published in the reviewed literature. However, its structural similarity to fenamate NSAIDs strongly suggests that its primary biological activity would be the inhibition of cyclooxygenase (COX) enzymes.

The Cyclooxygenase (COX) Pathway

The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various prostaglandins and thromboxanes.

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastrointestinal mucosal protection and platelet aggregation.

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Prostaglandins produced by COX-2 mediate the classic signs of inflammation: pain, heat, redness, and swelling.[6][7]

The anti-inflammatory effect of NSAIDs is derived from their inhibition of COX-2, while common side effects like gastrointestinal irritation are often due to the simultaneous inhibition of COX-1.

Postulated Mechanism of Action

This compound is predicted to act as a competitive inhibitor at the arachidonic acid binding site of the COX enzymes. By blocking this site, it would prevent the synthesis of PGH₂ and subsequent downstream inflammatory mediators. The selectivity for COX-1 versus COX-2 would depend on the specific interactions of the molecule within the enzyme's active site.

Signaling Pathway Diagram:

Caption: Postulated inhibition of the COX-2 pathway.

Quantitative Data

As of the latest literature review, there is no published quantitative biological data (e.g., IC₅₀ values) for this compound. To provide context, the table below presents IC₅₀ values for other well-known fenamates from a human whole blood assay. It is important to note that these values can vary based on the specific assay conditions.[8]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Mefenamic Acid | 10 | 1.0 | 10 |

| Flufenamic Acid | 3.0 | 0.3 | 10 |

| Meclofenamic Acid | 0.9 | 0.1 | 9 |

Standardized Biological Assay Protocol

The following is a representative protocol for a human whole blood assay to determine COX-1 and COX-2 inhibitory activity, which would be a suitable method for evaluating this compound.[8]

Objective: To determine the IC₅₀ values of a test compound for COX-1 and COX-2 in a physiologically relevant ex vivo model.

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Enzyme immunoassay (EIA) kits for Thromboxane B₂ (TxB₂) and Prostaglandin E₂ (PGE₂).

-

Incubator, centrifuge, microplate reader.

Procedure for COX-1 Activity (TxB₂ Production):

-

Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control for 15 minutes at 37°C.

-

The blood is then allowed to clot for 60 minutes at 37°C, which induces platelet aggregation and subsequent TxB₂ production via COX-1.

-

The reaction is stopped by placing the samples on ice.

-

Serum is separated by centrifugation.

-

TxB₂ levels in the serum are quantified using an appropriate EIA kit.

Procedure for COX-2 Activity (PGE₂ Production):

-

Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.

-

LPS (e.g., 10 µg/mL) is added to induce the expression of COX-2 in monocytes.

-

The samples are incubated for 24 hours at 37°C.

-

Plasma is separated by centrifugation.

-

PGE₂ levels in the plasma are quantified using an appropriate EIA kit.

Data Analysis:

-

The percentage inhibition of TxB₂ (for COX-1) and PGE₂ (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound is a synthetically accessible compound belonging to the well-established anti-inflammatory class of N-aryl anthranilic acids. While its history and specific biological profile are not extensively documented, its chemical structure strongly suggests it functions as an inhibitor of COX enzymes. The lack of published biological data presents a clear opportunity for future research.

Key areas for investigation include:

-

Definitive Synthesis and Characterization: A full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) should be published to serve as a standard reference.

-

In Vitro Biological Evaluation: The compound should be tested in COX-1 and COX-2 inhibition assays, such as the human whole blood assay detailed herein, to determine its potency and selectivity.

-

Structure-Activity Relationship (SAR) Studies: The 4-methoxy substitution provides a key data point in the SAR of fenamates. Further studies could explore other substitutions on the phenyl ring to optimize activity and selectivity.

-

Exploration of Other Targets: While COX inhibition is the most probable mechanism, other potential targets, such as kinases or other enzymes in the inflammatory cascade, should not be ruled out without experimental evidence.

This technical guide provides the foundational chemical knowledge and a clear roadmap for the future biological evaluation of this compound, a compound that sits at the intersection of classic NSAID chemistry and modern drug discovery.

References

- 1. 2-[(4-Methoxyphenyl)amino]benzoic acid | C14H13NO3 | CID 202918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. brieflands.com [brieflands.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Mechanism of Action of N-(4-methoxyphenyl)anthranilic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-methoxyphenyl)anthranilic acid belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), a group of N-aryl substituted anthranilic acid derivatives. While specific experimental data for N-(4-methoxyphenyl)anthranilic acid is limited in publicly available literature, its mechanism of action can be largely inferred from the well-characterized activities of its structural analogs, such as mefenamic acid and flufenamic acid. The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] Additionally, fenamates are known to modulate the activity of various ion channels, contributing to their analgesic effects. This guide provides a comprehensive overview of the expected mechanism of action of N-(4-methoxyphenyl)anthranilic acid, supported by data from its close analogs, detailed experimental protocols for characterization, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

The hallmark of NSAIDs, including the fenamate class, is their ability to inhibit COX enzymes.[1] There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, while COX-2 is inducible and its expression is upregulated during inflammation.[2] By inhibiting these enzymes, N-aryl anthranilic acids block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.[1]

Signaling Pathway of COX Inhibition

The inhibition of the COX pathway by N-(4-methoxyphenyl)anthranilic acid and its analogs directly impacts the inflammatory cascade. The process begins with a cellular stimulus that activates phospholipase A2, leading to the release of arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by COX enzymes to produce prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2). N-aryl anthranilic acids competitively inhibit the active site of COX enzymes, preventing this conversion.

Figure 1: Inhibition of the Cyclooxygenase (COX) Pathway.

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of some fenamates may also be attributed to their interaction with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2.[3] By inhibiting NF-κB activation, these compounds can further suppress the inflammatory response.

NF-κB Signaling Cascade

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes. Some anthranilic acid derivatives may interfere with this pathway, preventing NF-κB activation.

Figure 2: Potential Modulation of the NF-κB Signaling Pathway.

Ion Channel Modulation

Several fenamates have been identified as modulators of various ion channels, including Transient Receptor Potential (TRP) channels.[4] This activity is thought to contribute to their analgesic effects, independent of COX inhibition. For example, some derivatives have been shown to block TRPM2, TRPM8, and TRPC6 channels.[5]

Quantitative Data on Anthranilic Acid Derivatives

Due to the limited availability of data for N-(4-methoxyphenyl)anthranilic acid, the following tables summarize the inhibitory concentrations (IC50) of closely related analogs against various targets. This data provides a comparative framework for understanding the potential potency and selectivity of this class of compounds.

Table 1: Cyclooxygenase (COX) Inhibition by Anthranilic Acid Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Mefenamic Acid | 11.8 | 2.4 | 4.92 | [6] |

| JS-3 | 25.0 | 4.5 | 5.56 | [6] |

| JS-4 | 59.0 | 4.3 | 13.70 | [6] |

Table 2: Ion Channel Inhibition by Anthranilic Acid Derivatives

| Compound | Target Ion Channel | IC50 (µM) | Reference |

| N-(p-amylcinnamoyl)anthranilic acid (ACA) | TRPM2 | 1.7 | [5] |

| N-(p-amylcinnamoyl)anthranilic acid (ACA) | TRPC6 | 2.3 | [5] |

| N-(p-amylcinnamoyl)anthranilic acid (ACA) | TRPM8 | 3.9 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of N-aryl anthranilic acid derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Workflow:

References

- 1. Mefenamic acid - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Ufenamate? [synapse.patsnap.com]

- 3. What is the mechanism of Flufenamic Acid? [synapse.patsnap.com]

- 4. N-(p-amylcinnamoyl)anthranilic acid (ACA): a phospholipase A(2) inhibitor and TRP channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. archives.ijper.org [archives.ijper.org]

Spectroscopic Profile of 2-((4-Methoxyphenyl)amino)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-((4-Methoxyphenyl)amino)benzoic acid (also known as N-(4-methoxyphenyl)anthranilic acid). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, serves as a foundational resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.3 | Singlet | 1H | -COOH |

| ~7.9 | Doublet | 1H | Ar-H |

| ~7.5 | Triplet | 1H | Ar-H |

| ~7.2 | Doublet | 2H | Ar-H |

| ~6.9 | Doublet | 2H | Ar-H |

| ~6.8 | Triplet | 1H | Ar-H |

| ~6.6 | Doublet | 1H | Ar-H |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~9.5 | Singlet | 1H | -NH |

Note: Predicted values are based on computational models and data from analogous structures. Actual experimental values may vary.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~156 | Ar-C (C-OCH₃) |

| ~148 | Ar-C (C-NH) |

| ~134 | Ar-C |

| ~132 | Ar-C |

| ~122 | Ar-C |

| ~121 | Ar-C |

| ~115 | Ar-C |

| ~114 | Ar-C |

| ~112 | Ar-C |

| ~55 | -OCH₃ |

Note: Predicted values are based on computational models and data from analogous structures. Actual experimental values may vary.

Table 3: IR Spectral Data (Predicted and from Analogs)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3350 | Medium | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1510 | Medium-Strong | C=C stretch (Aromatic) |

| ~1240 | Strong | C-O stretch (Ether) |

| ~1180 | Medium | C-N stretch |

Note: These values are typical for N-aryl anthranilic acids and aromatic ethers.

Table 4: Mass Spectrometry Data[1]

| m/z | Interpretation |

| 243 | Molecular ion [M]⁺ |

| 225 | [M - H₂O]⁺ |

| 182 | [M - COOH - H]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.

-

Instrumentation : A high-field NMR spectrometer, typically 400 MHz or higher, is used for data acquisition.

-

¹H NMR Acquisition : A standard one-dimensional proton NMR spectrum is acquired using a single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : A one-dimensional carbon NMR spectrum is acquired with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width is set to approximately 220 ppm.

-

Data Processing : The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation : A Fourier-Transform Infrared spectrometer equipped with an ATR accessory is used.

-

Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is then recorded. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (typically 4000-400 cm⁻¹).

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum, which is then analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or by direct infusion. For GC-MS, the compound is first vaporized and separated from other components on a chromatographic column.

-

Ionization : Electron Ionization (EI) is a common method for small organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

The Structural Blueprint for Efficacy: An In-depth Analysis of 2-((4-methoxyphenyl)amino)benzoic Acid Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The 2-((4-methoxyphenyl)amino)benzoic acid scaffold, a derivative of N-phenylanthranilic acid, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have shown promise as anti-inflammatory agents, analgesics, and potent inhibitors of various protein kinases implicated in cancer and other diseases. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of these derivatives, offering insights into the molecular features crucial for their therapeutic effects. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this area.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the benzoic acid and the phenylamino moieties. The following tables summarize quantitative data from various studies, illustrating the impact of these modifications on their anti-inflammatory and kinase inhibitory activities.

Anti-Inflammatory Activity

The anti-inflammatory effects of these derivatives are often evaluated by their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes and the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound ID | R1 (Benzoic Acid Ring) | R2 (Phenylamino Ring) | Biological Target | IC50 (µM) |

| 1 | H | 4-OCH3 | COX-2 Inhibition | 5.0 - 17.6[1] |

| 2 | H | 4-OCH3 | 5-LOX Inhibition | 0.6 - 8.5[1] |

| 3 | H | 4-OCH3 | NO Scavenging | 0.238 x 10⁶[1] |

| 4 | 6-CH3 | 4-OCH3 | COX-2 Inhibition | >100 |

| 5 | H | 2,6-dichloro-3-CH3 | IL-6 Reduction | Potent (qualitative) |

| 6 | H | 4-OCH3 | Albumin Denaturation | Good (qualitative)[2] |

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

The data suggests that the unsubstituted benzoic acid ring with a 4-methoxy group on the phenylamino ring (Compound 1) exhibits potent COX-2 inhibitory activity. Modifications to the benzoic acid ring, such as the addition of a methyl group at the 6-position (Compound 4), can significantly decrease this activity. The core structure also demonstrates notable 5-lipoxygenase (5-LOX) inhibition and nitric oxide scavenging capabilities.

Kinase Inhibitory Activity

Derivatives of this scaffold have been investigated as inhibitors of several protein kinases, including Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CSNK2A), and Pim kinases (PIM3), which are crucial targets in oncology.

| Compound ID | Core Scaffold Modification | Kinase Target | IC50 (nM) | Selectivity (PIM3/CSNK2A) |

| 7 | Pyrazine core with 2-((4-methoxyphenyl)amino) side chain | CSNK2A | <100[3] | - |

| 8 | Pyrazine core with 2-((4-methoxyphenyl)amino) side chain | PIM3 | >1000[3] | - |

| 9 | Pyrazole/Pyrimidine core with 4-methoxyphenyl group | EGFR | 71[4] | - |

| 10 | Pyrazole/Pyrimidine core with 4-methoxyphenyl group | VEGFR-2 | 98[4] | - |

Note: The core scaffold of these derivatives has been modified from the parent this compound structure to enhance kinase inhibitory activity. Data is presented to illustrate the utility of the 4-methoxyphenylamino moiety in kinase inhibitor design.

These findings highlight that while the N-(4-methoxyphenyl)anthranilic acid structure itself has some activity, significant potency and selectivity against specific kinases are often achieved through bioisosteric replacement of the core rings, for instance, with pyrazine or pyrimidine scaffolds, while retaining the key methoxyphenylamino fragment.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of these compounds. The following are protocols for key in vitro assays.

Synthesis of this compound Derivatives

A common synthetic route to N-arylanthranilic acids is the Ullmann condensation.

Procedure:

-

A mixture of an o-halobenzoic acid (e.g., 2-chlorobenzoic acid), a substituted aniline (e.g., p-anisidine), a catalyst such as copper oxide (CuO), and a base like anhydrous potassium carbonate (K2CO3) is refluxed in a suitable solvent (e.g., amyl alcohol or DMF).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification with a mineral acid (e.g., HCl).

-

The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol).

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Cell Culture:

-

Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent system. Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition relative to the LPS-treated control group.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NO production.

In Vitro Kinase Inhibition Assay (Example: EGFR Tyrosine Kinase)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

-

Recombinant human EGFR kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase assay buffer

-

Test compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

In a 96-well plate, add the test compound, the EGFR kinase, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then a detection reagent that converts the ADP produced to ATP, which in turn generates a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In-Cell Kinase Target Engagement: NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the apparent affinity of a test compound for a target kinase within living cells.

Procedure:

-

Transfect cells (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

-

Seed the transfected cells into 96-well plates.

-

Treat the cells with a specific NanoBRET™ tracer (a fluorescently labeled ligand that binds to the kinase) and varying concentrations of the test compound.

-

Add the NanoGlo® substrate to generate the bioluminescent donor signal.

-

Measure both the donor (NanoLuc®) and acceptor (tracer) emissions.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

The test compound will compete with the tracer for binding to the kinase, leading to a dose-dependent decrease in the BRET ratio.

-

Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which these compounds are involved is essential for understanding their mechanism of action. The following diagrams, rendered using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

Caption: EGFR Signaling Pathway and Inhibition.

Caption: NF-κB Inflammatory Signaling Pathway.

Caption: Drug Discovery Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

step-by-step synthesis protocol for 2-((4-methoxyphenyl)amino)benzoic acid

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 2-((4-methoxyphenyl)amino)benzoic acid, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through a copper-catalyzed Ullmann condensation reaction between 2-chlorobenzoic acid and p-anisidine. This protocol outlines the required materials, reaction setup, execution, product isolation, and purification, along with expected yield and characterization data.

Introduction

This compound, also known as N-(4-methoxyphenyl)anthranilic acid, is a valuable organic compound. Its structure, featuring a diarylamine linkage, makes it a crucial building block for the synthesis of various heterocyclic compounds and pharmacologically active molecules. The Ullmann condensation is a classic and reliable method for the formation of C-N bonds to construct diarylamine scaffolds.[1] This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, typically at elevated temperatures.[1][2] This document presents a robust and reproducible protocol for this synthesis suitable for a laboratory setting.

Reaction Scheme

Experimental Protocol

Materials and Equipment:

-

Reactants:

-

2-Chlorobenzoic acid

-

4-Anisidine (p-anisidine)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Activated Copper Powder

-

Amyl alcohol

-

Isopropyl alcohol

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

-

Equipment:

-

Three-neck round-bottom flask with appropriate stoppers

-

Reflux condenser

-

Heating mantle with a magnetic stirrer and stir bar

-

Steam distillation apparatus

-

Buchner funnel and filter flask

-

Filter paper

-

Beakers and graduated cylinders

-

pH paper or pH meter

-

Melting point apparatus

-

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 80 g of 2-chlorobenzoic acid, 80 g of 4-anisidine, 80 g of anhydrous potassium carbonate, and 4 g of activated copper powder.[3]

-

Solvent Addition: Add 800 ml of amyl alcohol to the flask.[3]

-

Reaction: Heat the mixture to reflux with efficient stirring. Maintain the reflux for four hours.[3]

-

Solvent Removal: After the reaction is complete, allow the mixture to cool. Remove the amyl alcohol solvent via steam distillation.[3]

-

Product Isolation: Filter the remaining hot aqueous solution to remove the copper catalyst and any other insoluble materials.

-

Precipitation: Cool the filtrate and carefully neutralize it by adding a 1:1 solution of concentrated hydrochloric acid and water. The product will precipitate as a solid as the solution approaches a neutral pH.[3]

-

Collection: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[3] The crude yield is approximately 102 g.[3]

-